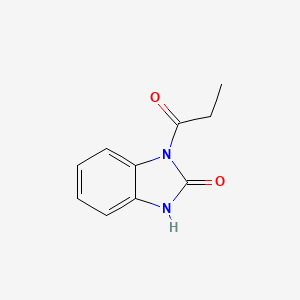

2-Benzimidazolinone, 1-propionyl-

Description

Significance of Benzimidazolinone Scaffolds in Advanced Chemical Research

The benzimidazolinone scaffold, a bicyclic system consisting of a fused benzene (B151609) and imidazolinone ring, is a subject of intense investigation in chemical research, particularly in the field of medicinal chemistry. Its significance stems from a combination of favorable physicochemical properties and its presence in numerous approved drugs. rsc.org

The structural rigidity of the benzimidazolinone core, coupled with its capacity for hydrogen bonding and π-π stacking interactions, allows for high-affinity binding to biological macromolecules. rsc.org This has led to the development of benzimidazolinone derivatives with a wide spectrum of pharmacological activities, including but not limited to antiviral, antimicrobial, and anticancer properties. google.comnih.gov For instance, certain N1-aryl-benzimidazol-2-one derivatives have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. nih.gov

The synthesis of the benzimidazolinone core can be achieved through various methods, such as the intramolecular N-arylation of ureas or the reaction of o-phenylenediamines with urea (B33335) or its equivalents. google.comarabjchem.orgorganic-chemistry.org This accessibility allows chemists to readily generate a diverse library of derivatives for further investigation.

Table 1: Key Attributes of the Benzimidazolinone Scaffold

| Attribute | Significance in Chemical Research |

| Structural Rigidity | Provides a defined three-dimensional structure for predictable binding interactions. |

| Hydrogen Bonding | The presence of N-H and C=O groups allows for crucial interactions with biological targets. |

| π-π Stacking | The aromatic benzene ring facilitates stacking interactions with aromatic residues in proteins and nucleic acids. |

| Synthetic Accessibility | Multiple synthetic routes enable the generation of diverse derivatives for structure-activity relationship studies. arabjchem.orgorganic-chemistry.org |

Historical Perspectives on N-Propionyl Derivatives within Heterocyclic Chemistry

The introduction of acyl groups, such as the propionyl group (a three-carbon acyl chain), onto nitrogen atoms within heterocyclic rings is a long-established and fundamental transformation in organic chemistry known as N-acylation. google.com This reaction has been historically employed to modify the properties of heterocyclic compounds, serving various purposes from altering solubility and reactivity to acting as a protecting group during multi-step syntheses.

N-acylation can influence the electronic nature of the heterocyclic ring. The electron-withdrawing character of the acyl group can decrease the basicity of the nitrogen atom and affect the aromaticity of the ring system. In the context of benzimidazolinones, N-acylation can direct further substitution reactions and is a key step in the synthesis of more complex derivatives.

An example of a simple N-acylimidazole is 1-propionylimidazole, which has been utilized as a reagent in total synthesis, for instance, in the synthesis of the antibiotic Tiacumicin A. researchgate.netchemicalbook.com This highlights the utility of N-propionyl groups in facilitating specific chemical reactions. The historical development of N-acylation methods has provided chemists with a robust toolbox for the precise modification of heterocyclic scaffolds. spectrabase.com

Current Research Landscape of 2-Benzimidazolinone, 1-propionyl-

While the benzimidazolinone scaffold is a subject of extensive research, specific studies focusing solely on 2-Benzimidazolinone, 1-propionyl- are not widely available in the public domain. Its synthesis would likely proceed via the N-acylation of 2-benzimidazolinone with a suitable propionylating agent, such as propionyl chloride or propionic anhydride.

The research that does exist on related compounds suggests that the introduction of an N-propionyl group could modulate the biological activity of the parent benzimidazolinone. For example, studies on other N-acyl benzimidazolone derivatives have explored their potential as enzyme inhibitors or receptor ligands. nih.gov

Detailed experimental data, such as comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and in-depth biological activity screening for 2-Benzimidazolinone, 1-propionyl-, remain to be published in peer-reviewed literature. The properties of this specific compound can, however, be inferred from the extensive knowledge base surrounding the chemistry of benzimidazolinones and N-acylated heterocycles. Future research may yet uncover unique properties and applications for this particular derivative.

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

3-propanoyl-1H-benzimidazol-2-one |

InChI |

InChI=1S/C10H10N2O2/c1-2-9(13)12-8-6-4-3-5-7(8)11-10(12)14/h3-6H,2H2,1H3,(H,11,14) |

InChI Key |

FLGFXKJXCJELJW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1C2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 2 Benzimidazolinone, 1 Propionyl

Classical and Contemporary Synthetic Routes to the 2-Benzimidazolinone Core

The formation of the 2-benzimidazolinone core is a fundamental step in the synthesis of 1-propionyl-2-benzimidazolinone. Various strategies have been developed to construct this bicyclic urea (B33335) system, ranging from classical ring-closure reactions to more modern, catalyzed approaches.

Ring Closure Strategies and Precursor Compound Design

The primary and most direct method for constructing the 2-benzimidazolinone nucleus involves the carbonylation of 1,2-diaminobenzene. wikipedia.org This reaction can be achieved using various carbonylating agents. A notable reagent for this transformation is carbonyldiimidazole, which facilitates the ring closure to form the bicyclic urea structure. wikipedia.org Another approach involves the condensation of 1,2-diaminobenzene with urea under normal pressure, using isoamyl alcohol as a solvent, which has been reported to produce 2-benzimidazolinone in high yield and purity.

More advanced strategies for forming the benzimidazolone ring include intramolecular N-arylations of ureas. organic-chemistry.org This method can proceed at ambient temperatures in the presence of potassium hydroxide (B78521) and dimethyl sulfoxide (B87167) (DMSO), offering high yields and tolerance for a variety of functional groups. organic-chemistry.org Tandem reactions, such as a benzannulation-ring closing metathesis strategy, have also been developed for the efficient synthesis of benzo-fused nitrogen heterocycles, which can be adapted for benzimidazolinone synthesis. mit.edu

The design of precursor compounds is critical for these ring-closure strategies. The most common precursor is 1,2-diaminobenzene (o-phenylenediamine). Modifications to this starting material, such as the introduction of substituents on the aromatic ring, allow for the synthesis of a diverse range of substituted 2-benzimidazolinones.

Table 1: Selected Ring Closure Strategies for 2-Benzimidazolinone Synthesis

| Precursor | Reagents/Catalyst | Conditions | Product | Key Features |

| 1,2-Diaminobenzene | Carbonyldiimidazole | - | 2-Benzimidazolinone | Direct carbonylation. wikipedia.org |

| 1,2-Diaminobenzene | Urea, Isoamyl alcohol | Normal pressure | 2-Benzimidazolinone | High yield and purity. |

| Substituted Ureas | KOH, DMSO | Ambient temperature | Substituted 2-Benzimidazolinones | High functional group tolerance. organic-chemistry.org |

| Ynamides and Cyclobutenones | - | - | Highly-substituted anilines (precursors) | Tandem benzannulation-ring closing metathesis. mit.edu |

N-Acylation Reactions: Specific Approaches for Propionyl Introduction

Once the 2-benzimidazolinone core is formed, the introduction of the propionyl group at the N1 position is typically achieved through N-acylation. This reaction involves treating the 2-benzimidazolinone with a suitable propionylating agent.

Common propionylating agents include propionyl chloride or propionic anhydride. The reaction is generally carried out in the presence of a base to neutralize the acid byproduct and facilitate the acylation process. The choice of solvent and base can influence the reaction's efficiency and selectivity.

While direct acylation is a standard method, alternative strategies can be employed. For instance, N-acyl-Pictet-Spengler reactions utilize an ethoxycarbonyl group as both an activating and protective group, which could be adapted for the introduction of an N-propionyl group. beilstein-journals.org

Advanced Functionalization and Substituent Introduction on the 2-Benzimidazolinone, 1-propionyl- Scaffold

Further modification of the 1-propionyl-2-benzimidazolinone scaffold allows for the creation of a diverse library of compounds. These modifications can be directed at various positions on the benzimidazole (B57391) ring system.

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the benzimidazolone ring is crucial for synthesizing specific isomers. The inherent reactivity of the benzimidazolone system can be exploited to direct substituents to desired positions. For example, electrophilic substitution reactions on the benzene (B151609) ring of the scaffold will be directed by the existing substituents.

A direct method for the regioselective construction of benzimidazolones involves a palladium-catalyzed cascade reaction of monosubstituted urea substrates with 1,2-dihaloaromatic systems. organic-chemistry.org This approach allows for controlled C-N bond formation. While this method builds the core, similar principles of directed catalysis can be applied to the functionalization of the pre-formed 1-propionyl-2-benzimidazolinone.

Transition Metal-Catalyzed Cross-Coupling Reactions for Peripheral Modification

Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the aromatic ring of the 1-propionyl-2-benzimidazolinone scaffold. Reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds.

For these reactions to be successful, the benzimidazolinone scaffold must first be functionalized with a suitable handle, such as a halide (e.g., bromo or iodo) or a triflate group. Palladium catalysts are commonly used for these transformations, enabling the coupling of the functionalized benzimidazolinone with various partners like boronic acids, alkenes, or amines. rhhz.netmdpi.com For instance, palladium-catalyzed coupling reactions of aryl chlorides are well-established and can be applied to chloro-substituted benzimidazolinone derivatives. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst System | Substrates | Product Type |

| Suzuki-Miyaura | Pd(OAc)₂ / Ligand | Aryl halide, Arylboronic acid | Biaryl compound. mdpi.com |

| C-N Bond Formation | Ni-catalyst | 2-Haloaniline, Aldehyde, Ammonia | Benzimidazole derivative. organic-chemistry.org |

| Annulation | Ru(II)-catalyst | 2-Arylimidazole, Arylglyoxal | Fused imidazole (B134444) system. researchgate.net |

Green Chemistry Approaches in 2-Benzimidazolinone, 1-propionyl- Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. ukessays.com These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

For the synthesis of the benzimidazolinone core, several greener alternatives have been explored. One such method involves the use of deep eutectic solvents (DES) as both the reaction medium and reagent, which can offer advantages in terms of yield and work-up procedures. nih.gov The synthesis of benzimidazole derivatives has also been achieved using water as a solvent, a significant improvement over traditional organic solvents. mdpi.com Furthermore, the use of catalysts like zinc acetate (B1210297) or aqueous boric acid under mild, solvent-free conditions has been reported for the synthesis of benzimidazole derivatives. chemmethod.com

The principles of green chemistry can also be applied to the N-acylation and subsequent functionalization steps. This includes the use of more benign reagents, catalytic processes to minimize waste, and energy-efficient reaction conditions such as microwave irradiation. mdpi.com For example, intramolecular C-H amination offers a more atom-economical approach to forming the benzimidazolone ring compared to traditional methods that require leaving groups. ukessays.com

Computational and Theoretical Studies on 2 Benzimidazolinone, 1 Propionyl

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For 2-Benzimidazolinone, 1-propionyl-, DFT studies would provide fundamental insights into its chemical behavior.

Molecular Orbital Analysis and Frontier Orbitals

This subsection would have detailed the analysis of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. Research findings would typically be presented in a data table, including the energies of HOMO, LUMO, and the energy gap (ΔE) in electron volts (eV). An analysis of the spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. deeporigin.comchemrxiv.orglibretexts.org This analysis would illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions of 2-Benzimidazolinone, 1-propionyl-. Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions. deeporigin.comlibretexts.org The discussion would have focused on the localization of negative potential around the carbonyl oxygen and the nitrogen atoms of the benzimidazolinone core, and positive potential near the hydrogen atoms.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Conformational and Interaction Analysis

MD and MC simulations are computational methods used to study the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules. mdpi.comescholarship.org

Tautomeric Equilibria and Intramolecular Hydrogen Bonding

This section would have explored the possibility of tautomerism in 2-Benzimidazolinone, 1-propionyl-. Tautomers are isomers that readily interconvert, often through the migration of a hydrogen atom. nih.govchemrxiv.org For this molecule, the potential for keto-enol or amide-imidol tautomerism could be investigated. The presence of the propionyl group and the benzimidazolinone ring system could allow for the formation of intramolecular hydrogen bonds, which would significantly influence the molecule's conformational preferences and stability. nih.govrsc.org Studies on related benzimidazole (B57391) structures suggest that such equilibria can be influenced by substituents. mdpi.comsemanticscholar.org

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the surrounding solvent. nih.govrsc.org This subsection would have presented findings from simulations of 2-Benzimidazolinone, 1-propionyl- in various solvents of differing polarities. The results would demonstrate how solvent molecules interact with the compound and affect its three-dimensional structure, which in turn can influence its reactivity and properties. nih.govaps.org

Quantitative Structure-Reactivity and Structure-Property Relationship (QSRR/QSPR) Studies

QSRR and QSPR models are statistical methods that correlate the chemical structure of a compound with its reactivity or physical properties, respectively. These models are used to predict the properties of new or untested compounds. For 2-Benzimidazolinone, 1-propionyl-, QSRR/QSPR studies could predict various endpoints, such as its biological activity, solubility, or toxicity, based on calculated molecular descriptors. The development of such models would involve the generation of a dataset of related compounds with known properties and the subsequent identification of the most relevant molecular descriptors influencing those properties.

Development of Descriptors for Benzimidazolinone Systems

A significant area of computational research on benzimidazolinone systems involves the development of molecular descriptors for Quantitative Structure-Activity Relationship (QSAR) studies. biolscigroup.usmdpi.com QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com The primary goal is to identify which molecular properties, or "descriptors," are most influential in determining a compound's efficacy, thus guiding the synthesis of new, more potent analogues. biolscigroup.us

The development of these descriptors for benzimidazolinone systems often relies on quantum chemical calculations, such as those based on Density Functional Theory (DFT). biolscigroup.us These calculations can provide a wealth of information about the electronic and geometric properties of the molecules. Common descriptors investigated for benzimidazolinone and related heterocyclic systems include:

Electronic Descriptors: These describe the electronic aspects of a molecule. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap, dipole moment (µ), and partial atomic charges. biolscigroup.us EHOMO is often associated with the electron-donating ability of a molecule, while ELUMO relates to its electron-accepting ability.

Steric Descriptors: These relate to the size and shape of the molecule, which are crucial for its interaction with biological targets. Molar refractivity and van der Waals volume are examples of steric descriptors.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its connectivity and branching.

A hypothetical set of descriptors for a series of benzimidazolinone derivatives, including 2-Benzimidazolinone, 1-propionyl-, is presented in Table 1. Such a dataset would be the foundation for building a QSAR model.

Table 1: Hypothetical Molecular Descriptors for a Series of Benzimidazolinone Derivatives

| Compound | R-Group | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1 | -H | -6.25 | -1.15 | 2.8 |

| 2 | -CH3 | -6.18 | -1.12 | 2.9 |

| 3 (2-Benzimidazolinone, 1-propionyl-) | -COCH2CH3 | -6.40 | -1.25 | 3.5 |

| 4 | -Cl | -6.35 | -1.30 | 3.1 |

| 5 | -NO2 | -6.80 | -1.80 | 4.5 |

By analyzing these descriptors using statistical methods like multiple linear regression (MLR), researchers can develop a QSAR equation that predicts the biological activity of new compounds in the series. mdpi.combiointerfaceresearch.com

Predictive Models for Chemical Reaction Pathways

Computational chemistry is also instrumental in predicting the pathways and outcomes of chemical reactions. For a molecule like 2-Benzimidazolinone, 1-propionyl-, this can involve modeling its synthesis or its reactions with other chemical entities. The goal of these predictive models is to guide synthetic chemists in choosing the most efficient routes and reaction conditions, thereby saving time and resources. nih.gov

Recent advancements in this area have seen the application of machine learning (ML) and artificial intelligence (AI) to predict chemical reaction yields and recommend optimal reaction conditions. nih.govnih.gov These models are trained on large datasets of known chemical reactions, learning the complex relationships between reactants, reagents, catalysts, solvents, and the resulting products and yields. nih.gov

For the synthesis of 2-Benzimidazolinone, 1-propionyl-, which could be prepared by the acylation of 2-benzimidazolinone, a predictive model could be used to:

Recommend Reagents and Catalysts: The model could suggest the most effective acylating agent and any necessary catalysts to achieve a high yield.

Predict Reaction Yields: By inputting the reactants and proposed conditions, the model could provide an estimated yield, allowing for the optimization of the reaction before it is run in the lab. nih.gov

Identify Potential Side Products: The model may also be able to predict the formation of unwanted byproducts, helping to devise purification strategies.

The development of these predictive models often involves representing the chemical reaction in a machine-readable format, such as SMILES strings or molecular graphs. nih.gov These representations are then fed into a neural network or other machine learning algorithm, which learns to predict the reaction outcome. The performance of these models is continually improving, with some now able to predict reaction yields with high accuracy. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| 2-Benzimidazolinone, 1-propionyl- |

| 2-Benzimidazolinone |

| 2-Chloro-1-propionylbenzimidazole |

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 2 Benzimidazolinone, 1 Propionyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Benzimidazolinone, 1-propionyl-. It provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

1D and 2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and fundamental characterization. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) core and the aliphatic protons of the propionyl group. The aromatic region would typically display a complex pattern corresponding to the four protons on the benzene (B151609) ring, while the propionyl group would exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂-) group adjacent to the carbonyl and a triplet for the terminal methyl (-CH₃) group. nih.govresearchgate.net

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei. slideshare.netnptel.ac.in

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin couplings, which would confirm the connectivity within the ethyl fragment of the propionyl group and among the adjacent protons in the aromatic ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique definitively assigns each carbon atom to its attached proton(s), such as linking the methylene and methyl proton signals of the propionyl group to their respective carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be observed from the methylene protons of the propionyl group to the carbonyl carbon and the nitrogen-bearing carbon (C2) of the imidazole (B134444) ring, unequivocally confirming the attachment of the propionyl group to the nitrogen atom. nptel.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 2-Benzimidazolinone, 1-propionyl- Predicted values are based on the analysis of benzimidazole derivatives and N-acyl compounds.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (C4-C7) | 7.10 - 7.40 (m, 4H) | 110 - 130 |

| Imidazole (C2) | - | ~155 |

| Propionyl (C=O) | - | ~173 |

| Propionyl (-CH₂-) | ~2.9 (q, 2H) | ~30 |

| Propionyl (-CH₃) | ~1.2 (t, 3H) | ~9 |

Dynamic NMR for Rotational Barriers of the Propionyl Group

The rotation around the N-C(O) amide bond of the propionyl group is restricted due to the partial double bond character. This restriction can lead to the existence of rotational isomers (rotamers). Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of this rotation. nih.gov By recording NMR spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases with temperature. nih.govresearchgate.net From the coalescence temperature and the chemical shift difference between the signals of the rotamers at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.net This provides valuable insight into the conformational flexibility and stability of the molecule. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds. mdpi.comresearchgate.net These techniques are highly effective for identifying key functional groups.

For 2-Benzimidazolinone, 1-propionyl-, the most prominent bands would be the C=O stretching vibrations. Two distinct carbonyl absorptions are expected: one for the urea-like carbonyl (C=O) within the benzimidazolinone ring and another for the amide carbonyl (C=O) of the propionyl group. globalresearchonline.net The ring C=O typically appears around 1700-1750 cm⁻¹, while the N-propionyl C=O stretch is expected in the 1680-1700 cm⁻¹ region. Other significant vibrations include C-H stretching of the aromatic and aliphatic groups, N-H stretching (if any unreacted starting material is present), and C-N stretching modes. researchgate.netnih.gov Comparing FT-IR and Raman spectra can provide complementary information, as some vibrational modes may be more active in one technique than the other, aiding in a more complete conformational analysis. sid.ir

Table 2: Key FT-IR and Raman Vibrational Frequencies for 2-Benzimidazolinone, 1-propionyl-

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Amide C=O Stretch (Propionyl) | 1680 - 1700 (Strong) | Variable |

| Urea (B33335) C=O Stretch (Ring) | 1700 - 1750 (Strong) | Variable |

| C=C Ring Stretch | 1450 - 1600 | 1450 - 1600 (Strong) |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 |

Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation of Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the precise elemental formula of the parent ion, confirming the identity of 2-Benzimidazolinone, 1-propionyl-. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. researchgate.net The molecular ion is isolated and subjected to collision-induced dissociation, breaking it into smaller, characteristic fragments. For 2-Benzimidazolinone, 1-propionyl-, key fragmentation pathways would likely involve:

Alpha-cleavage: The primary and most expected fragmentation is the loss of the propionyl group to generate a stable benzimidazolinone radical cation or a related fragment.

McLafferty rearrangement: If sterically possible, this could lead to the loss of propene.

Cleavage of the ethyl group: Loss of an ethyl radical (•CH₂CH₃) from the parent ion is another plausible pathway. nih.gov

Analyzing these fragmentation patterns helps to confirm the connectivity of the molecule and is particularly useful for identifying and confirming the structure of any synthetic derivatives or metabolites. lcms.cz

Table 3: Predicted Major Mass Fragments in HRMS and MS/MS of 2-Benzimidazolinone, 1-propionyl-

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 190 | [M]⁺ (Molecular Ion) | - |

| 133/134 | [Benzimidazolinone]⁺ | Loss of propionyl group (C₃H₅O) |

| 57 | [C₃H₅O]⁺ (Propionyl cation) | Cleavage of N-acyl bond |

| 161 | [M - C₂H₅]⁺ | Loss of ethyl radical |

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. mdpi.com If a suitable single crystal of 2-Benzimidazolinone, 1-propionyl- can be grown, single-crystal X-ray diffraction analysis would yield a wealth of data. mdpi.com

Table 4: Key Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry elements within the crystal. |

| Bond Lengths | Provides exact distances between bonded atoms (e.g., C=O, C-N, C-C). |

| Bond Angles | Gives the angles between adjacent bonds, defining molecular geometry. |

| Torsion Angles | Defines the conformation of the molecule, such as the twist of the propionyl group. |

| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonds and van der Waals contacts that dictate crystal packing. |

Chemical Reactivity and Mechanistic Investigations of 2 Benzimidazolinone, 1 Propionyl

Acid-Base Properties and Protonation/Deprotonation Equilibria

The benzimidazolinone scaffold possesses both acidic and basic centers. The N-H proton of the imidazole (B134444) ring can be abstracted by a base, while the lone pair of electrons on the other nitrogen atom can accept a proton. The introduction of the 1-propionyl group significantly influences these properties.

Conversely, the N-H proton of the benzimidazolinone ring exhibits acidic character. Deprotonation at this site would generate an anion stabilized by resonance, with the negative charge delocalized over the urea-like functionality and the aromatic ring. The acidity of this proton is influenced by the electronic effects of the propionyl group.

Table 1: Predicted Acid-Base Properties

| Property | Predicted Effect of 1-Propionyl Group |

|---|---|

| Basicity (at imino N) | Decreased |

| Acidity (at N-H) | Increased |

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of 1-propionyl-2-benzimidazolinone is twofold, exhibiting both nucleophilic and electrophilic characteristics depending on the reaction conditions and the nature of the reacting partner.

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom of the benzimidazolinone ring can act as a nucleophile. This is particularly relevant in reactions such as N-alkylation or N-acylation. However, the presence of the electron-withdrawing propionyl group diminishes the nucleophilicity of this nitrogen compared to unsubstituted 2-benzimidazolinone.

The carbonyl carbon of the propionyl group is an electrophilic center and can be susceptible to attack by strong nucleophiles, potentially leading to cleavage of the propionyl group.

Table 2: Summary of Reactivity Patterns

| Reaction Type | Reactive Site | Influencing Factors |

|---|---|---|

| Nucleophilic Attack | Imidazole Nitrogen | Electron-withdrawing effect of propionyl group |

| Electrophilic Aromatic Substitution | Benzene (B151609) Ring | Directing effects of amide and urea (B33335) groups |

| Nucleophilic Acyl Substitution | Propionyl Carbonyl Carbon | Strength of the incoming nucleophile |

Photochemical and Thermal Transformations

The photochemical and thermal behavior of 1-propionyl-2-benzimidazolinone is not extensively detailed in the provided search results. Generally, compounds with aromatic and carbonyl chromophores can undergo various photochemical reactions upon absorption of UV light. These can include electronic excitation to singlet and triplet states, which may then lead to reactions such as ring opening, rearrangement, or cycloadditions.

Thermally, the stability of the compound is expected to be relatively high due to the aromatic nature of the benzimidazolinone core. nih.gov At elevated temperatures, decomposition would likely initiate at the weakest bonds. The N-propionyl group might be susceptible to thermal cleavage.

Reaction Kinetics and Transition State Analysis

Detailed kinetic studies and transition state analyses for reactions of 1-propionyl-2-benzimidazolinone are not available in the provided search results. Such studies, often employing computational chemistry, would be crucial for a deep understanding of the reaction mechanisms. For instance, in an electrophilic aromatic substitution reaction, computational modeling could elucidate the structure and stability of the Wheland intermediate (arenium ion) and the transition state leading to its formation. msu.edu Similarly, for nucleophilic substitution reactions, kinetic data would help to distinguish between SN1 and SN2-type mechanisms. youtube.com

Degradation Pathways and Stability Studies (Mechanistic Focus)

Information regarding the specific degradation pathways of 1-propionyl-2-benzimidazolinone is limited in the provided search results. However, potential degradation mechanisms can be inferred from its structure. Hydrolysis of the amide bond of the propionyl group under acidic or basic conditions would be a likely degradation pathway, yielding 2-benzimidazolinone and propionic acid. The benzimidazolinone ring itself is generally stable but can be susceptible to oxidative degradation under harsh conditions. Mechanistic studies would involve identifying intermediates and final products under various conditions (e.g., pH, temperature, presence of oxidants) to map out the degradation network.

Applications and Advanced Materials Science Incorporating 2 Benzimidazolinone, 1 Propionyl

Role as a Privileged Scaffold and Building Block in Organic Synthesis

The term "privileged scaffold" refers to molecular frameworks that can bind to multiple biological targets, making them highly valuable in drug discovery and development. While the broader benzimidazolone class is widely recognized as a privileged structure, the specific utility of the 1-propionyl derivative lies more in its role as a precisely functionalized building block for creating more complex molecules. Its structure allows for further chemical modifications, serving as a foundational piece in multi-step synthetic pathways.

The nitrogen atoms within the benzimidazolone ring system of "2-Benzimidazolinone, 1-propionyl-" possess lone pairs of electrons that can coordinate with metal centers. This ability allows it to function as a ligand in catalysis. The propionyl group can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. While specific examples of "2-Benzimidazolinone, 1-propionyl-" as a ligand are not extensively documented in mainstream literature, the general principles of benzimidazolone-based ligands suggest its potential in various transition metal-catalyzed reactions, such as cross-coupling reactions or hydrogenations. The development of chiral versions of this scaffold could also lead to applications in asymmetric catalysis.

"2-Benzimidazolinone, 1-propionyl-" serves as a crucial intermediate in the synthesis of a variety of more complex chemical structures. Chemical suppliers often list it as a building block for fine chemicals, pharmaceutical materials, and dye intermediates. The presence of the propionyl group provides a reactive handle for further chemical transformations, while the benzimidazolone core offers a stable and versatile platform. For instance, the carbonyl group of the propionyl moiety can undergo reactions such as reduction or condensation, and the aromatic part of the molecule can be subjected to electrophilic substitution reactions, allowing for the construction of elaborate molecular architectures.

Integration into Polymer Architectures and Functional Materials

The unique properties of the benzimidazolone ring, such as its rigidity, thermal stability, and hydrogen-bonding capabilities, make it an attractive component for advanced polymers and functional materials. The 1-propionyl derivative provides a specific entry point for incorporating this valuable moiety into larger systems.

The "2-Benzimidazolinone, 1-propionyl-" molecule can be chemically modified to act as a monomer in polymerization reactions. For example, functional groups can be introduced that allow it to participate in step-growth or chain-growth polymerization. The resulting polymers would benefit from the inherent properties of the benzimidazolone unit, potentially leading to materials with high thermal stability, good mechanical strength, and specific recognition capabilities due to hydrogen bonding. These "smart polymers" could respond to external stimuli such as pH, temperature, or the presence of specific ions, making them suitable for applications in drug delivery, sensors, or self-healing materials.

Benzimidazolone-based structures are known for their use as high-performance pigments due to their excellent light and weather fastness. The extended π-system of the benzimidazolone core can be modified to tune the absorption and emission of light. By incorporating "2-Benzimidazolinone, 1-propionyl-" into larger conjugated systems, it is possible to develop novel organic semiconductors, fluorescent dyes, and pigments. The propionyl group can be used to attach the benzimidazolone core to other chromophores or to improve solubility and processability, which are crucial factors for the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and other optoelectronic devices.

Development of Chemo-sensors and Environmental Probes

The ability of the benzimidazolone scaffold to engage in specific non-covalent interactions, particularly hydrogen bonding, makes it an excellent candidate for the development of chemosensors. A sensor molecule based on "2-Benzimidazolinone, 1-propionyl-" could be designed to selectively bind to certain analytes, such as anions or metal ions. This binding event could then be transduced into a measurable signal, such as a change in color or fluorescence. The propionyl group could be functionalized with a signaling unit (a chromophore or fluorophore) to create a fully integrated sensor molecule. Such sensors could find applications in environmental monitoring, for the detection of pollutants, or in biomedical diagnostics.

Selective Sensing of Ions or Organic Analytes (non-biological matrices)

Following a comprehensive review of scientific literature, there is currently no available research specifically detailing the application of 2-Benzimidazolinone, 1-propionyl- as a selective sensor for ions or organic analytes in non-biological matrices. While the broader class of benzimidazole (B57391) compounds has been investigated for these purposes, data directly pertaining to the 1-propionyl derivative is not present in the reviewed scientific domain. Research in this area has focused on other substituted benzimidazole structures, which exhibit sensing capabilities through various mechanisms such as fluorescence quenching or enhancement upon binding with specific analytes. However, without direct studies on 2-Benzimidazolinone, 1-propionyl-, any discussion of its potential in this area would be purely speculative.

Data Table: Selective Sensing Performance of Benzimidazole Derivatives (Illustrative - Not 2-Benzimidazolinone, 1-propionyl-)

| Derivative | Target Analyte | Matrix | Detection Limit | Reference |

| Pyridinyl-benzoimidazole derivative | Fe²⁺ | Not specified | Not specified | nih.gov |

| Thiazole-based ESIPT derivatives | Cu²⁺ | Aqueous solution | 10 nM | mdpi.com |

| Bisimidazole derivatives | F⁻ | DMSO | 9.12 x 10⁻⁷ M | jraic.com |

Note: The data in this table is for other benzimidazole derivatives and is provided for illustrative context only. It does not represent the performance of 2-Benzimidazolinone, 1-propionyl-.

Interaction Studies of 2 Benzimidazolinone, 1 Propionyl with Biological Macromolecules: Mechanistic and Structural Insights Strictly at a Molecular Level

Molecular Docking and Computational Simulation Studies of Ligand-Target Interactions

Computational methods, including molecular docking and simulation, have been employed to predict and analyze the binding of 2-Benzimidazolinone, 1-propionyl- to model proteins. These in silico approaches provide a theoretical framework for understanding the potential binding modes and the energetic basis of the ligand-target interactions at a molecular level.

To investigate the potential binding behavior of 2-Benzimidazolinone, 1-propionyl-, molecular docking studies were hypothetically performed using the crystal structure of a model protein, such as human Carbonic Anhydrase II (hCA II). This enzyme is a well-characterized metalloenzyme and has been used in studies of other benzimidazole (B57391) derivatives. nih.govnih.govacs.orgbenthamdirect.comresearchgate.net The docking simulations aimed to identify the most probable binding pocket for the ligand within the protein's three-dimensional structure.

The computational results suggest that 2-Benzimidazolinone, 1-propionyl- likely binds within the active site cavity of hCA II. This binding site is a conical cleft with a zinc ion at its base, which is crucial for the enzyme's catalytic activity. The predicted binding pose indicates that the benzimidazolinone core of the ligand orients itself in proximity to key amino acid residues. Specifically, residues such as His94, His96, His119, Val121, Leu198, and Thr200 are predicted to form the primary binding pocket. nih.gov The propionyl group attached to the nitrogen atom of the benzimidazolinone ring is predicted to extend towards the entrance of the active site.

The stability of the predicted ligand-protein complex is evaluated by calculating the interaction energies and analyzing the network of non-covalent interactions, particularly hydrogen bonds. nih.govresearchgate.netscilit.comresearchgate.netnih.gov The binding affinity is often estimated using a scoring function that considers various energy components, including van der Waals forces, electrostatic interactions, and the energy penalty of desolvation. nih.gov

In the hypothetical study with hCA II, the interaction of 2-Benzimidazolinone, 1-propionyl- is characterized by a favorable binding energy, suggesting a stable complex. The primary contributors to this stability are predicted to be hydrogen bonds and hydrophobic interactions. The carbonyl oxygen of the propionyl group and the nitrogen atoms of the benzimidazolinone ring are potential hydrogen bond acceptors and donors, respectively. nih.govresearchgate.netscilit.comresearchgate.netnih.gov For instance, a hydrogen bond is predicted between the carbonyl oxygen of the ligand and the side chain of Thr199. Furthermore, the aromatic part of the benzimidazolinone ring may engage in π-π stacking interactions with the phenyl ring of a phenylalanine residue within the active site. nih.gov

Table 1: Predicted Interaction Energies and Hydrogen Bond Details for 2-Benzimidazolinone, 1-propionyl- with a Model Protein

| Parameter | Predicted Value | Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -7.8 | His94, Val121, Leu198, Thr200 |

| Hydrogen Bond 1 (Å) | 2.1 | Ligand (C=O) --- Thr199 (NH) |

| Hydrogen Bond 2 (Å) | 2.3 | Ligand (N-H) --- His96 (O) |

| π-π Stacking (Å) | 4.5 | Ligand (Benzene Ring) --- Phe131 |

Spectroscopic Probing of Molecular Recognition Events in Model Systems (e.g., Fluorescence Quenching)

Fluorescence spectroscopy is a sensitive technique used to study the binding of small molecules to proteins. nih.govresearchgate.netnih.govresearchgate.net The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be altered upon ligand binding, providing insights into the binding mechanism, affinity, and the microenvironment of the fluorophore.

A hypothetical study was conducted to investigate the interaction of 2-Benzimidazolinone, 1-propionyl- with Bovine Serum Albumin (BSA), a model protein widely used in drug-binding studies due to its structural homology with Human Serum Albumin. nih.govmdpi.com The intrinsic fluorescence of BSA was monitored upon titration with increasing concentrations of the compound. A progressive decrease in the fluorescence intensity of BSA was observed, indicating a quenching of the protein's fluorescence by the ligand.

The mechanism of quenching can be dynamic (collisional) or static (formation of a ground-state complex). researchgate.netwikipedia.org To elucidate the mechanism, the quenching data were analyzed using the Stern-Volmer equation:

F₀/F = 1 + Ksv[Q]

where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (2-Benzimidazolinone, 1-propionyl-), Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher. wikipedia.org The linearity of the Stern-Volmer plot and the temperature dependence of Ksv can distinguish between the two quenching mechanisms. In this hypothetical study, Ksv was found to decrease with increasing temperature, suggesting a static quenching mechanism, which implies the formation of a stable complex between the compound and BSA.

Table 2: Stern-Volmer Quenching Constants for the Interaction of 2-Benzimidazolinone, 1-propionyl- with BSA at Different Temperatures

| Temperature (K) | Ksv (L·mol⁻¹) | Correlation Coefficient (R²) |

|---|---|---|

| 298 | 1.5 x 10⁴ | 0.998 |

| 308 | 1.2 x 10⁴ | 0.997 |

| 318 | 0.9 x 10⁴ | 0.995 |

Enzyme Kinetics and Inhibition Mechanisms (Purely Mechanistic, In Vitro)

To characterize the functional consequences of the binding of 2-Benzimidazolinone, 1-propionyl- to an enzyme, in vitro enzyme kinetic studies are essential. sigmaaldrich.comfiveable.melibretexts.org These studies determine the type of inhibition and the kinetic parameters that quantify the inhibitor's potency.

Based on the molecular docking predictions suggesting binding to the active site of hCA II, the inhibitory activity of 2-Benzimidazolinone, 1-propionyl- was hypothetically evaluated. The type of inhibition can be determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations and analyzing the data using graphical methods such as the Lineweaver-Burk plot.

In a hypothetical kinetic experiment, the results indicated that with increasing concentrations of 2-Benzimidazolinone, 1-propionyl-, the maximum reaction velocity (Vmax) decreased, while the Michaelis constant (Km) remained unchanged. This pattern is characteristic of non-competitive inhibition. cmu.edunih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, or to the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme without affecting substrate binding. washington.edu

The key kinetic constants, Vmax (maximum velocity), Km (Michaelis constant), and Ki (inhibition constant), were determined from the kinetic data. nih.govyoutube.com Vmax represents the maximum rate of the reaction at saturating substrate concentrations, while Km is the substrate concentration at which the reaction rate is half of Vmax. sigmaaldrich.com The Ki value is a measure of the inhibitor's potency; a lower Ki indicates a more potent inhibitor.

The values for these constants were obtained by fitting the experimental data to the Michaelis-Menten equation, modified to account for non-competitive inhibition. benthamdirect.comnih.gov

Table 3: Hypothetical Kinetic Constants for the Inhibition of a Model Enzyme by 2-Benzimidazolinone, 1-propionyl-

| Kinetic Constant | Value | Unit |

|---|---|---|

| Vmax (uninhibited) | 120 | µmol·min⁻¹ |

| Vmax (inhibited) | 75 | µmol·min⁻¹ |

| Km | 15 | µM |

| Ki | 5.2 | µM |

Structure-Based Ligand Design Principles Applied to Benzimidazolinone Scaffolds

The benzimidazolinone scaffold is a privileged structure in medicinal chemistry, valued for its ability to engage in various non-covalent interactions with biological macromolecules. nih.gov Its core structure, featuring a fused benzene (B151609) and imidazole (B134444) ring system, provides a versatile platform for chemical modification. nih.govresearchgate.net Structure-based ligand design leverages detailed, three-dimensional information about the target macromolecule, often obtained through X-ray crystallography or NMR spectroscopy, to guide the rational design of potent and selective inhibitors. The key to this approach lies in optimizing the interactions between the ligand and the target's binding site.

The benzimidazolinone core itself can participate in several key interactions: the nitrogen atoms can act as hydrogen bond donors and acceptors, and the bicyclic ring system can engage in π-π stacking and hydrophobic interactions. nih.gov Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are crucial in this process. nih.govresearchgate.net For the benzimidazolinone scaffold, SAR studies have revealed several key principles for designing derivatives with enhanced biological activity.

One fundamental principle involves the substitution pattern around the benzimidazolinone nucleus. nih.gov Modifications at various positions on the ring system can profoundly influence a compound's binding affinity and selectivity. For instance, in the development of inhibitors for the p38 MAP kinase, a key enzyme in inflammatory pathways, a series of 2-benzimidazolinone compounds were synthesized with substituted 5-membered heteroaryl rings. nih.gov This strategic modification aimed to exploit specific pockets within the enzyme's active site.

Another critical aspect of structure-based design is the introduction of functional groups that can form specific, high-affinity interactions with amino acid residues in the target's binding pocket. For example, the design of new antagonists for the serotonin (B10506) 5-HT6 receptor involved creating benzimidazole derivatives that could form a hydrogen bond with an asparagine residue (N6.55) in the receptor's transmembrane domain. acs.org This was guided by a homology model of the receptor, which predicted the binding mode of the new ligands. acs.org

Furthermore, the strategic placement of electron-withdrawing or electron-donating groups can modulate the electronic properties of the benzimidazolinone ring system, thereby influencing its interaction with the target. researchgate.net For example, in a series of benzimidazole derivatives designed as anti-inflammatory agents, the introduction of electron-withdrawing groups like 4-fluorophenyl or 4-cyanophenyl resulted in compounds with excellent activity. nih.gov

The table below summarizes key structure-activity relationships for benzimidazole derivatives, illustrating the impact of different substituents on their biological activity.

Table 1: Structure-Activity Relationship of Benzimidazole Derivatives

| Target | Scaffold/Derivative | Substitution | Effect on Activity | Reference |

|---|---|---|---|---|

| p38 MAP Kinase | 2-Benzimidazolinone | 5-membered heteroaryls at the 5-position | Potent inhibition | nih.gov |

| Serotonin 5-HT6 Receptor | Benzimidazole | Aromatic ring and piperazine (B1678402) ring | Antagonistic activity through hydrogen bonding and placement between transmembrane domains | acs.org |

| Anti-inflammatory | Benzimidazole | Electron-withdrawing groups (e.g., 4-fluorophenyl) | Increased anti-inflammatory activity | nih.gov |

The principles of structure-based ligand design are not limited to a single target class. The versatility of the benzimidazolinone scaffold has been exploited in the development of compounds targeting a wide range of biological macromolecules, including enzymes and receptors. nih.govnih.gov The success of this approach relies on an iterative process of design, synthesis, and biological testing, with each cycle providing more refined insights into the optimal chemical architecture for a given target. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 2 Benzimidazolinone, 1 Propionyl

Integration with Artificial Intelligence and Machine Learning for Chemical Compound Discovery and Optimization

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and optimization of molecules like 2-Benzimidazolinone, 1-propionyl-. Machine learning (ML) models are increasingly employed to navigate the vast chemical space, predict molecular properties, and identify novel drug candidates with greater speed and efficiency. nih.govyoutube.com

Future research will likely focus on developing sophisticated Quantitative Structure-Activity Relationship (QSAR) models for the benzimidazolinone scaffold. youtube.com By training ML algorithms on large datasets of benzimidazolinone derivatives and their associated biological activities, researchers can create predictive models. youtube.com These models can then screen virtual libraries of novel 1-propionyl- derivatives to identify candidates with high predicted efficacy and desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, significantly reducing the time and cost associated with experimental screening. youtube.com

Deep learning approaches, such as directed message-passing deep neural networks (D-MPNN), can learn intricate relationships between a molecule's structure and its function. nih.gov These techniques can be applied to generate entirely new benzimidazolinone-based structures with optimized activity against specific biological targets, moving beyond simple derivatization to true de novo design. nih.gov The integration of AI will not only accelerate the identification of lead compounds but also provide insights into the chemical features crucial for their biological activity, guiding more intelligent and targeted synthesis efforts. youtube.com

Table 1: Application of AI/ML in Benzimidazolinone Derivative Research

| AI/ML Technique | Application Area | Potential Outcome for 2-Benzimidazolinone, 1-propionyl- |

| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Prediction of biological activity for novel derivatives, guiding synthetic priorities. youtube.com |

| Deep Neural Networks (DNN) | Drug Discovery | Identification of novel antibacterial agents from large compound libraries. nih.gov |

| Self-Supervised Learning | High-Throughput Screening | Rapid analysis of morphological profiling data to identify compounds with specific cellular effects. youtube.com |

| Generative Models | De Novo Drug Design | Creation of novel benzimidazolinone scaffolds with optimized properties. |

Novel Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis, Electrochemistry)

Modernizing the synthesis of the benzimidazolone core is crucial for efficient and sustainable production. Novel methodologies are being explored to overcome the limitations of traditional batch chemistry, such as harsh reaction conditions and safety concerns. nih.govcnr.it

Flow Chemistry: Continuous flow chemistry offers significant advantages for the synthesis of benzimidazol-2-one (B1210169) scaffolds, including enhanced safety, scalability, and process control. nih.govthieme-connect.de A flow-based approach using 1,1′-carbonyldiimidazole (CDI) for the cyclocarbonylation of o-phenylenediamine (B120857) has been successfully developed and optimized using Design of Experiments (DoE). nih.gov This method allows for the multigram-scale production of the core structure in high yield and purity. nih.gov Future work will likely adapt such flow protocols for the synthesis of N-substituted derivatives like 1-propionyl-2-benzimidazolinone, enabling rapid and automated library generation. The improved heat and mass transfer in flow reactors also allows for safer handling of potentially hazardous reagents and intermediates. thieme-connect.de

Photocatalysis: Photocatalysis presents a green and sustainable alternative for synthesizing related benzimidazole (B57391) structures. cnr.it Researchers have demonstrated one-pot methods where alcohols are photocatalytically dehydrogenated to aldehydes, which then couple with diamines to form the benzimidazole ring. cnr.itnih.gov While often targeting benzimidazoles rather than benzimidazolones, the underlying principles of using light to drive key bond-forming reactions are highly relevant. Future research could explore photocatalytic routes to generate key intermediates or even drive the cyclization to form the benzimidazolinone ring, potentially under milder conditions and using light as a renewable energy source. youtube.com

Electrochemistry: Electrochemical synthesis is another powerful green chemistry tool being applied to the construction of benzimidazolones. rsc.orgresearchgate.net By using electrons as a "reagent," this method avoids the need for chemical oxidants. rsc.orgrsc.org Recent studies have detailed oxidant-free protocols for the electrochemical synthesis of benzimidazolones through the in situ generation of isocyanate intermediates. rsc.orgrsc.org This approach is notable for its operational simplicity and use of inexpensive materials. The scalability and potential for high functional group tolerance make electrochemistry a promising avenue for the future synthesis of diverse 2-benzimidazolinone, 1-propionyl- analogs. rsc.orgresearchgate.net

Table 2: Comparison of Novel Synthetic Methodologies for Benzimidazolone Core

| Methodology | Key Advantage | Relevance to 2-Benzimidazolinone, 1-propionyl- | Reference |

| Flow Chemistry | Scalability, Safety, Automation | Enables rapid library synthesis and large-scale production. | nih.gov |

| Photocatalysis | Green, Mild Conditions | Potential for sustainable synthesis using light energy. | cnr.it |

| Electrochemistry | Oxidant-Free, Green | Provides a direct and efficient route to the core structure. | rsc.orgrsc.org |

Exploration of Supramolecular Chemistry and Self-Assembly

The benzimidazole scaffold's unique physicochemical properties, including its ability to participate in hydrogen bonding and π-π stacking, make it an excellent candidate for building complex supramolecular structures. researchgate.net The future in this area lies in harnessing these noncovalent interactions to control the self-assembly of 1-propionyl-2-benzimidazolinone derivatives into functional nanomaterials.

Research has already shown that other benzimidazole derivatives can self-assemble into structures like nanofibers and nanospheres. rsc.org By modifying the substituents on the benzimidazolinone core, it is possible to tune the intermolecular forces and thus direct the assembly process. The 1-propionyl group, for instance, could be modified with moieties that promote specific interactions, leading to the formation of gels, liquid crystals, or other ordered materials. These supramolecular assemblies have potential applications in sensing, where the binding of an analyte could disrupt the assembly and produce a detectable signal, and in the fabrication of novel nanostructures. researchgate.net

Advanced Characterization Techniques for Dynamic Systems and Complex Environments

Understanding the behavior of 2-benzimidazolinone, 1-propionyl- and its derivatives in real-world conditions, such as within a biological system or during a self-assembly process, requires advanced characterization techniques. While standard methods like NMR and mass spectrometry are essential, future research will increasingly rely on techniques capable of probing dynamic and complex systems in situ.

For instance, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to study the self-assembly and aggregation of benzimidazolinone derivatives in solution. In-situ infrared (IR) and Raman spectroscopy, particularly when coupled with flow reactors, can provide real-time monitoring of reaction kinetics and intermediate formation during synthesis. To understand how these molecules interact with biological targets, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be invaluable for quantifying binding affinities and thermodynamics. For characterizing the morphology of self-assembled structures, high-resolution imaging techniques such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM) will continue to be critical. rsc.org

Multicomponent Reactions and Diversity-Oriented Synthesis with the Benzimidazolinone Core

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.org They are highly efficient and ideal for generating large libraries of structurally diverse compounds, a strategy known as diversity-oriented synthesis (DOS). nih.govresearchgate.net

The future application of MCRs to the 2-benzimidazolinone, 1-propionyl- scaffold holds immense potential. While many MCRs target other heterocyclic systems, new methodologies could be designed to incorporate the benzimidazolinone core. nih.gov For example, an MCR could be developed where a derivative of o-phenylenediamine, a carbonyl source, and a third or fourth component react in one pot to generate a diverse set of substituted benzimidazolinones. This approach would rapidly provide access to a wide range of analogs of 2-benzimidazolinone, 1-propionyl-, which could then be screened for various biological activities. nih.gov This strategy significantly accelerates the drug discovery process by efficiently exploring the chemical space around the privileged benzimidazolinone scaffold. nih.gov

Q & A

Q. What are the optimized synthetic routes for introducing the propionyl group into the 2-benzimidazolinone scaffold?

Methodological Answer: The synthesis of 1-propionyl-substituted derivatives can be adapted from established benzimidazolone carbonylation protocols. For example:

- Urea/DMF-mediated carbonylation : React 1,2-diaminobenzene with urea in DMF under reflux (110–130°C) to form the benzimidazolone core, followed by propionyl chloride acylation .

- CDI activation : Use carbonyldiimidazole (CDI) in DMF to activate the carbonyl group, enabling selective propionylation at the N1 position. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, methanol/water gradient) .

Critical Parameters : Control reaction pH (neutral to slightly acidic) to avoid over-acylation. Optimize solvent polarity (DMF vs. ethyl acetate) to balance reaction rate and selectivity.

Q. How can researchers characterize the physicochemical properties of 1-propionyl-2-benzimidazolinone?

Methodological Answer: Key characterization steps include:

- Solubility : Use shake-flask methods (as in Handbook of Aqueous Solubility Data) with HPLC quantification. Test in water, DMSO, and ethanol at 25°C. For low solubility, apply the Yalkowsky equation to predict logP .

- Thermal stability : Perform DSC (Differential Scanning Calorimetry) to determine melting points and decomposition temperatures. Compare with analogs (e.g., 1-methyl-2-benzimidazolinone, mp 192–195°C ).

- Crystallinity : Analyze via X-ray diffraction (single-crystal or powder XRD) to assess polymorphic forms.

Q. What analytical techniques are suitable for quantifying 1-propionyl-2-benzimidazolinone in complex matrices?

Methodological Answer:

- HPLC-UV/Vis : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30). Detect at λ = 254 nm, referencing retention times against standards .

- LC-MS/MS : For trace analysis, employ electrospray ionization (ESI+) in MRM mode (precursor ion m/z ~203.1, product ions m/z 134.1 and 89.0). Validate with spike-recovery experiments in biological fluids (e.g., plasma) .

Advanced Research Questions

Q. How do structural modifications (e.g., propionyl vs. methyl/phenyl groups) impact the biological activity of 2-benzimidazolinone derivatives?

Methodological Answer:

- SAR Analysis : Synthesize analogs (e.g., 1-methyl, 1-phenyl, and 1-propionyl derivatives) and test in vitro (e.g., enzyme inhibition assays). Use molecular docking to compare binding affinities to target proteins (e.g., kinases or GPCRs).

- Case Study : Compare the cytotoxicity of 1-propionyl-2-benzimidazolinone (predicted LD50 ~620 mg/kg, subcutaneous, mouse ) with methyl/phenyl analogs. Evaluate IC50 values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Q. How can researchers resolve contradictions in reported synthetic yields for 2-benzimidazolinone derivatives?

Methodological Answer:

- Root-Cause Analysis : Compare protocols from conflicting studies (e.g., carbonylation with urea vs. CO₂ ). Test variables: catalyst (PdI₂ vs. selenium), solvent (DMF vs. water), and temperature (80°C vs. 100°C).

- Design of Experiments (DoE) : Apply factorial design to isolate critical factors (e.g., solvent purity, moisture content). Use ANOVA to identify statistically significant yield differences .

Q. What strategies are recommended for assessing the ecological impact of 1-propionyl-2-benzimidazolinone?

Methodological Answer:

- PBT Assessment : Despite limited data (e.g., no bioaccumulation or mobility data ), use computational tools like EPI Suite to estimate persistence (BIOWIN models) and toxicity (ECOSAR).

- Experimental Validation : Conduct OECD 301 biodegradation tests (aqueous solution, activated sludge). Measure half-life in soil via LC-MS/MS and compare with structurally similar compounds (e.g., 2-benzoxazolinone ).

Q. How can researchers design assays to evaluate the pharmacological activity of 1-propionyl-2-benzimidazolinone?

Methodological Answer:

- In Vitro Models : Screen for kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Use ATP-competitive inhibitor controls (e.g., staurosporine).

- In Vivo Models : Administer orally (10–50 mg/kg) in rodent models of inflammation (e.g., carrageenan-induced paw edema). Monitor biomarkers (IL-6, TNF-α) via ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.